N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

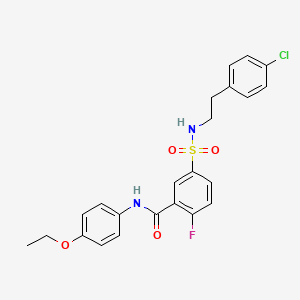

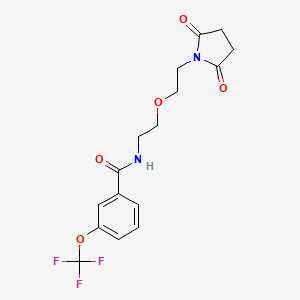

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. The “dioxopyrrolidin-1-yl” part of the name suggests the presence of a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms, with two carbonyl groups attached to one of the carbon atoms. The “ethoxy” and “trifluoromethoxy” parts indicate the presence of ether groups, which are oxygen atoms connected to two alkyl or aryl groups .

Molecular Structure Analysis

The molecular structure of this compound would likely show a central amide group, with the dioxopyrrolidin-1-yl group, ethoxy group, and trifluoromethoxy group attached to the nitrogen atom and the carbonyl carbon atom. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid. The presence of the ether groups and the dioxopyrrolidin-1-yl group could influence the reactivity of the compound and enable additional reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amides generally have high boiling points due to their ability to form hydrogen bonds. The presence of the ether and dioxopyrrolidin-1-yl groups could influence properties like solubility and stability .Scientific Research Applications

Glutamate Transporter Modulation

The compound has been investigated as a modulator of excitatory amino acid transporters (EAATs), specifically EAAT2 . EAATs play a crucial role in maintaining glutamate homeostasis in the central nervous system. By enhancing EAAT2 activity, this compound could potentially mitigate glutamate excitotoxicity, which is implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers have explored its effects on EAAT2 expression, function, and cellular localization .

Antiseizure Activity

Studies have demonstrated that this compound possesses potent antiseizure activity in vivo. By targeting EAAT2, it may regulate glutamate levels and reduce neuronal hyperexcitability. Its oral bioavailability and drug-like properties make it an attractive candidate for further investigation in epilepsy models .

Neuroprotection

Given its potential impact on glutamate transporters, researchers have explored its neuroprotective effects. By preventing glutamate-induced excitotoxicity, it could offer therapeutic benefits in neurodegenerative disorders, traumatic brain injury, and stroke .

Chemical Synthesis and Characterization

Beyond its biological applications, the compound’s chemical synthesis and characterization are essential. Researchers have investigated its stability, solubility, and pharmacokinetic properties. Understanding its behavior in different solvents and formulations is crucial for drug development .

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies are necessary to assess its absorption, distribution, metabolism, and excretion. Investigating its half-life, tissue distribution, and potential interactions with other drugs will inform its clinical utility .

Structure-Activity Relationship (SAR) Studies

Researchers have likely explored the SAR of this compound. By modifying specific functional groups, they can optimize its pharmacological properties. Understanding how structural changes impact its activity guides rational drug design .

Future Directions

Mechanism of Action

Target of Action

It’s known that compounds with similar structures often target proteins or enzymes in the body, altering their function or interaction with other molecules .

Mode of Action

It’s known that compounds containing the 2,5-dioxopyrrolidin-1-yl group often act as protein crosslinkers . They can react with amino groups in proteins, forming covalent bonds that can alter the protein’s function .

Biochemical Pathways

Protein crosslinkers like this compound can affect a wide range of biochemical pathways, depending on the specific proteins they target .

Pharmacokinetics

The compound’s molecular weight, polarity, and other physicochemical properties can influence its bioavailability .

Result of Action

Protein crosslinkers can have a wide range of effects, depending on the specific proteins they target and the nature of the changes they induce .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O5/c17-16(18,19)26-12-3-1-2-11(10-12)15(24)20-6-8-25-9-7-21-13(22)4-5-14(21)23/h1-3,10H,4-9H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXKLUQJOPBJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)

![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2831693.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide](/img/structure/B2831695.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)

![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)

![Ethyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2831701.png)

![4-[(Methylsulfonyl)amino]butanoic acid](/img/structure/B2831705.png)

![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2831707.png)

![8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2831710.png)